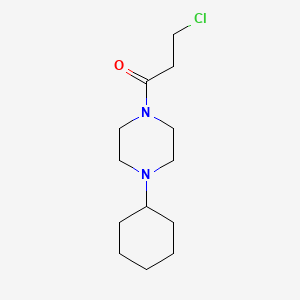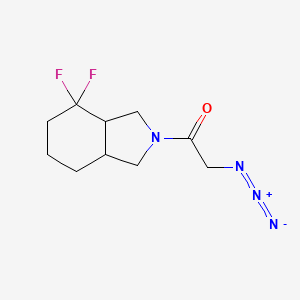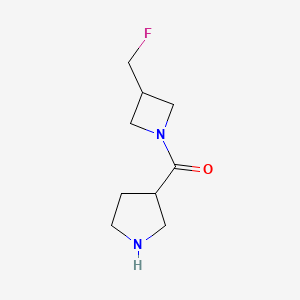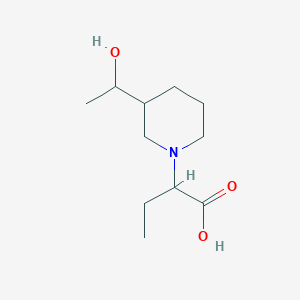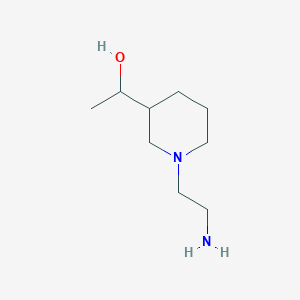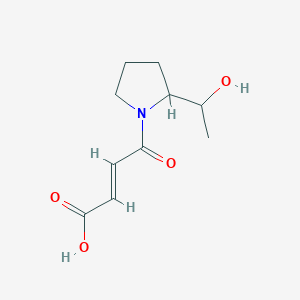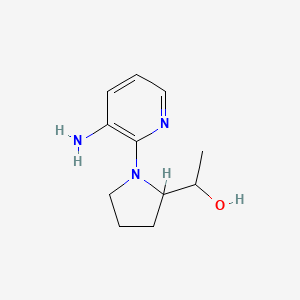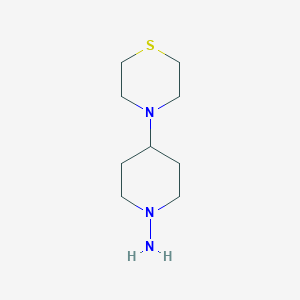
4-Thiomorpholinopiperidin-1-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of amines, such as 4-Thiomorpholinopiperidin-1-amine, involves several methods. One method includes the reduction of nitriles or amides and nitro compounds . Another method involves reactions of alkyl halides with ammonia and other amines . A practical and facile synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .
Molecular Structure Analysis
The molecular formula of 4-Thiomorpholinopiperidin-1-amine is C9H19N3S. The molecular weight is 201.33 g/mol. The structure of amines can be determined using 1H NMR spectra . The hydrogens attached to an amine show up 0.5-5.0 ppm . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .
Chemical Reactions Analysis
Amines, including 4-Thiomorpholinopiperidin-1-amine, can act as weak organic bases . They react with acids to form salts soluble in water . The reaction between a primary or secondary alkyl halide and the nucleophilic azide anion (N3-) to produce an alkyl azide is one of the typical reactions that take place with amines .
Physical And Chemical Properties Analysis
Amines have simple physical properties such as solubility and boiling points . The hydrogens attached to an amine show up 0.5-5.0 ppm . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . These hydrogens are deshielded by the electron-withdrawing effects of nitrogen and appear downfield in an NMR spectra compared to alkane hydrogens .
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Activities
The synthesis of 4-aminopiperidines, inspired by known antifungals, has shown remarkable antifungal activity, with derivatives such as 1-benzyl-N-dodecylpiperidin-4-amine demonstrating promising in vitro activity against Candida spp. and Aspergillus spp. This suggests potential for the development of new antifungal agents targeting ergosterol biosynthesis in fungi (Krauss et al., 2021). Additionally, thiomorpholine derivatives have been synthesized and assessed for antimicrobial activity, with some showing effective antimicrobial properties, indicating their potential as bioactive molecules (Kardile & Kalyane, 2010).
Materials Science and Catalysis
In the realm of materials science, acridone-amine based donor–acceptors have been synthesized for potential use as hole transporting materials in optoelectronic devices. These compounds, including morpholine substituted acridone compounds, exhibit desirable photophysical and electrochemical properties, suggesting their utility in developing advanced optoelectronic materials (Sharma et al., 2016). Furthermore, the synthesis of thiomorpholine 1,1-dioxides via a green catalytic process in water highlights the versatility of thiomorpholine derivatives in catalysis and green chemistry (Ziyaei Halimehjnai et al., 2013).
Propiedades
IUPAC Name |
4-thiomorpholin-4-ylpiperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3S/c10-12-3-1-9(2-4-12)11-5-7-13-8-6-11/h9H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIZKWWJNKPDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiomorpholinopiperidin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



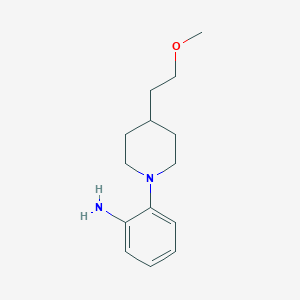
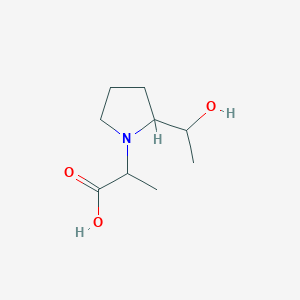
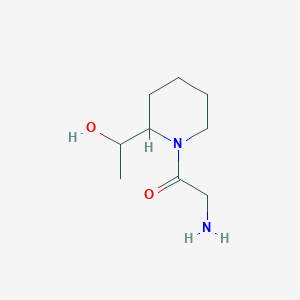

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477723.png)
